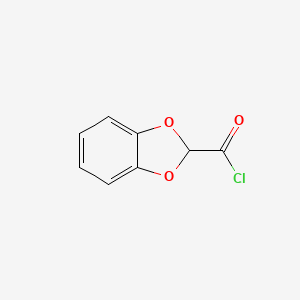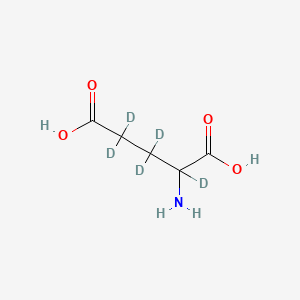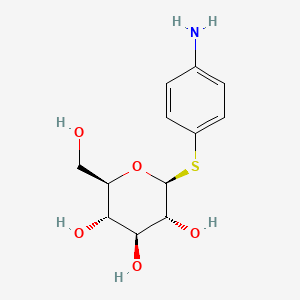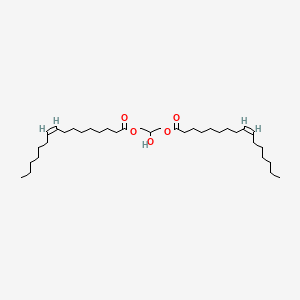
Dipalmitolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions . It is a liquid with a molecular formula of C35H64O5 and a formula weight of 564.9 .
Synthesis Analysis
The synthesis of Dipalmitolein involves the enzyme diacylglycerol acyltransferase (RcDGAT) which is critical in catalyzing the terminal step in castor oil biosynthesis . The products of this biosynthesis contain two or three ricinoleoyl moieties .
Molecular Structure Analysis
The molecular formula of Dipalmitolein is C35H64O5 . It has a molecular weight of 564.88 . The structure contains a total of 103 bonds, including 39 non-H bonds, 4 multiple bonds, 32 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Dipalmitolein has a density of 0.9±0.1 g/cm³ . Its boiling point is 782.6±30.0 °C at 760 mmHg . The enthalpy of vaporization is 113.9±3.0 kJ/mol . The flash point is 292.9±24.6 °C . The index of refraction is 1.469 . The molar refractivity is 252.9±0.3 cm³ . It has 6 H bond acceptors, 0 H bond donors, 51 freely rotating bonds .
Scientific Research Applications
Biochemical Research
Dipalmitolein is a type of diacylglycerol . Diacylglycerols are important in biochemical research, particularly in the study of lipid biochemistry . They are involved in various biological processes, including signal transduction and lipid metabolism.
Lipid Research
Dipalmitolein, like other glycerolipids, plays a significant role in lipid research . It can be used as a standard in lipidomics studies to understand the role of lipids in health and disease.
Pharmaceutical Development
Lipids like Dipalmitolein can be used in the development of pharmaceuticals . They can be used in drug delivery systems to improve the solubility and bioavailability of drugs.
Safety And Hazards
properties
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipalmitoleoylglycerol | |
Q & A
Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?
A1: Dipalmitolein exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Dipalmitolein could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].
Q2: What is the mechanism of action for Dipalmitolein's α-glucosidase inhibitory activity?
A3: Dipalmitolein exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that Dipalmitolein can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between Dipalmitolein and the α-glucosidase enzyme.
Q3: What are the potential sources of Dipalmitolein for research and development?
A4: Dipalmitolein can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of Dipalmitolein []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like Dipalmitolein.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

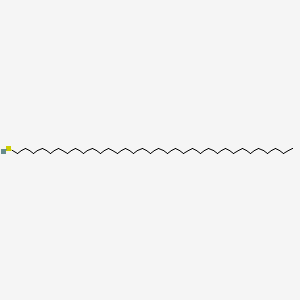

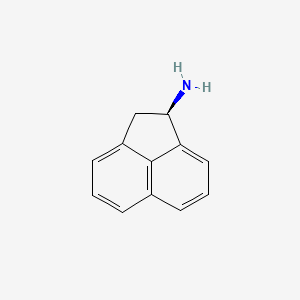
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
